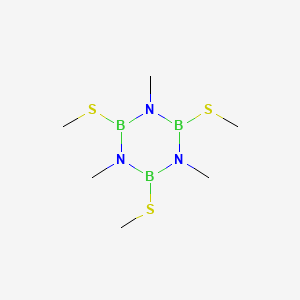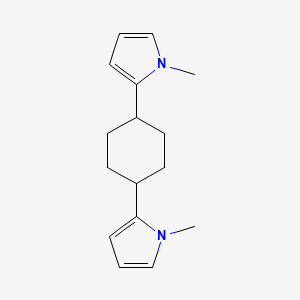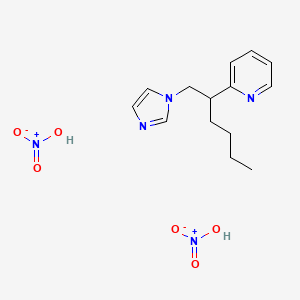
Benzene, 1-(2-chloro-1-fluoroethyl)-4-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1-(2-chloro-1-fluoroethyl)-4-methyl-: is an organic compound with the molecular formula C9H10ClF It is a derivative of benzene, where the benzene ring is substituted with a 2-chloro-1-fluoroethyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(2-chloro-1-fluoroethyl)-4-methyl- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with 2-chloro-1-fluoroethane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity. Post-reaction, the product is typically purified through distillation or recrystallization.
化学反応の分析
Types of Reactions:
Substitution Reactions: Benzene, 1-(2-chloro-1-fluoroethyl)-4-methyl- can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The methyl group on the benzene ring can be oxidized to form a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can undergo reduction reactions where the fluoroethyl group is reduced to an ethyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Substitution: Formation of benzene derivatives with different substituents replacing the chlorine atom.
Oxidation: Formation of benzene, 1-(2-fluoroethyl)-4-methylbenzoic acid.
Reduction: Formation of benzene, 1-(2-ethyl)-4-methyl-.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various chemical conditions.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Potential applications in the development of new polymers and resins.
作用機序
The mechanism of action of Benzene, 1-(2-chloro-1-fluoroethyl)-4-methyl- involves its interaction with molecular targets through its functional groups. The chlorine and fluorine atoms can participate in hydrogen bonding and dipole-dipole interactions, influencing the compound’s binding affinity and specificity. The methyl group can affect the compound’s hydrophobicity and overall molecular conformation.
類似化合物との比較
Benzene, 1-chloro-2-(trifluoromethyl)-: Similar in structure but with a trifluoromethyl group instead of a fluoroethyl group.
Benzene, 1-chloro-4-(trifluoromethyl)-: Similar in structure but with a trifluoromethyl group at a different position on the benzene ring.
Uniqueness:
- The presence of both chlorine and fluorine atoms in the fluoroethyl group provides unique reactivity and interaction profiles.
- The specific positioning of the substituents on the benzene ring can lead to distinct chemical and physical properties compared to other similar compounds.
This detailed article provides a comprehensive overview of Benzene, 1-(2-chloro-1-fluoroethyl)-4-methyl-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
61592-49-2 |
|---|---|
分子式 |
C9H10ClF |
分子量 |
172.63 g/mol |
IUPAC名 |
1-(2-chloro-1-fluoroethyl)-4-methylbenzene |
InChI |
InChI=1S/C9H10ClF/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9H,6H2,1H3 |
InChIキー |
KBCBATVZYXUMJV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(CCl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


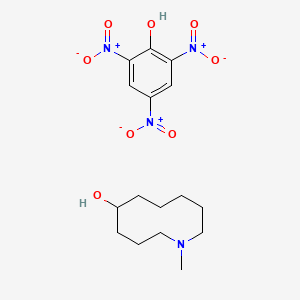


![4-{[(Triphenylstannyl)oxy]carbonyl}phenol](/img/structure/B14585341.png)
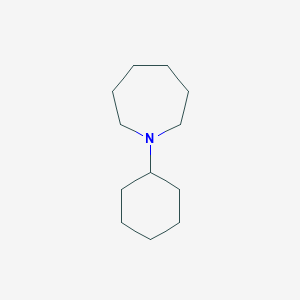
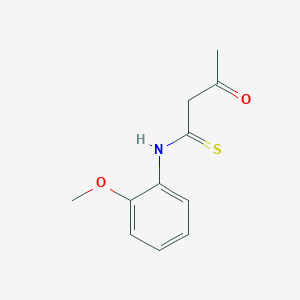
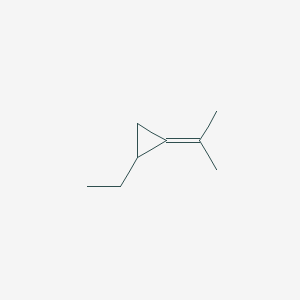
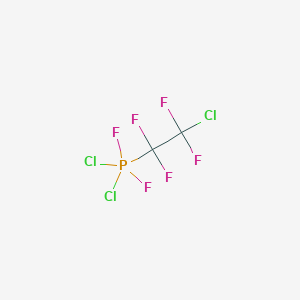
![4,4'-[(E)-Diazenediyl]bis(2-chlorobenzoic acid)](/img/structure/B14585369.png)
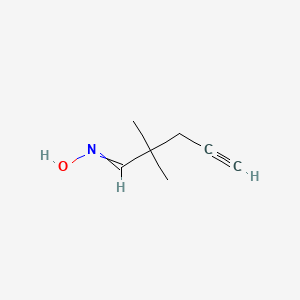
![Acetamide, 2-(hydroxyimino)-N-[3-[(phenylmethyl)amino]propyl]-](/img/structure/B14585374.png)
